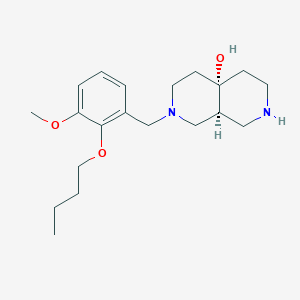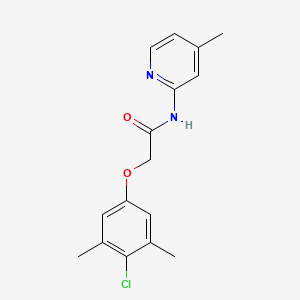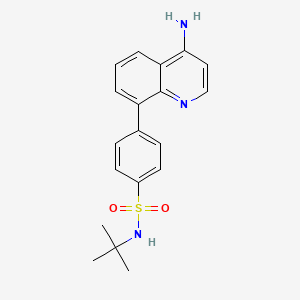![molecular formula C16H15N3O4 B5623822 (3aR*,9bR*)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5623822.png)
(3aR*,9bR*)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole-3-carboxylic acid derivatives involves reactions of its acid chloride with binucleophiles such as diamines and amino alcohols, leading to corresponding pyrazole-3-carboxamides and -3-carboxylates in good yields. These reactions are facilitated by the presence of catalytic amounts of pyridine in benzene for 5-6 hours, indicating the specificity and efficiency of the synthetic route (Yıldırım, Kandemirli, & Akçamur, 2005).
Molecular Structure Analysis
Spectral analysis, quantum studies, and theoretical calculations, including DFT (Density Functional Theory) and NLO (Non-Linear Optical) properties, have been utilized to elucidate the molecular structure of similar pyrazole derivatives. These studies confirm the stability of the synthesized compounds and provide detailed insights into their electronic structure, aiding in the understanding of their chemical behavior (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Pyrano[3,4-c]pyrrole derivatives have been synthesized via intramolecular cyclization involving vicinal cyano and carboxamide groups on a pyran ring. These derivatives demonstrate the ability to undergo further reactions, such as hydrolysis in the presence of sulfuric acid, illustrating the reactive nature and potential for further functionalization of these compounds (Ievlev et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole and pyrrole derivatives, such as solubility, melting points, and crystallinity, can be inferred from the synthesis conditions and the molecular structure. For instance, the crystallographic studies of methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates highlight the influence of molecular conformation on the physical properties of these compounds (Quiroga, Gálvez, Cobo, & Glidewell, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound and its derivatives can be deduced from their synthesis and molecular structure analysis. For example, the reaction mechanisms and thermodynamic properties of similar pyrazole derivatives have been studied to understand their chemical stability and reactivity under various conditions (Rostovskii et al., 2017).
Propriétés
IUPAC Name |
(3aR,9bR)-2-(1H-pyrazole-5-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(12-5-6-17-18-12)19-7-11-10-3-1-2-4-13(10)23-9-16(11,8-19)15(21)22/h1-6,11H,7-9H2,(H,17,18)(H,21,22)/t11-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHIUWJXCMVLW-BDJLRTHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(2-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5623740.png)
![(3R*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5623750.png)
![N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B5623751.png)


![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5623764.png)

![N-(3-fluorophenyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5623781.png)
![9-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623787.png)

![4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B5623806.png)


